molecular formula C12H9N5O2 B2377544 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1421443-91-5

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2377544
CAS No.: 1421443-91-5
M. Wt: 255.237
InChI Key: UGZMTOWYNOFIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that contains imidazole, pyrimidine, and furan moieties. These structural features make it an interesting molecule for various scientific research applications due to its potential biological and chemical properties.

Mechanism of Action

Target of Action

It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, contributing to their diverse biological effects.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways, often through their interactions with enzymes and other proteins . The downstream effects of these interactions can include changes in cellular signaling, gene expression, and metabolic activity, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-11(10-2-1-5-19-10)16-9-6-14-12(15-7-9)17-4-3-13-8-17/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMTOWYNOFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.